molecular formula C10H15N B12067369 (3-Ethyl-2-methyl-phenyl)-methyl-amine

(3-Ethyl-2-methyl-phenyl)-methyl-amine

Cat. No.: B12067369
M. Wt: 149.23 g/mol
InChI Key: LRNONPGXXXEYJK-UHFFFAOYSA-N
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Description

(3-Ethyl-2-methyl-phenyl)-methyl-amine is an organic compound belonging to the class of amines It features a phenyl ring substituted with ethyl and methyl groups, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-2-methyl-phenyl)-methyl-amine typically involves the alkylation of 3-ethyl-2-methyl-aniline with formaldehyde and hydrogen in the presence of a catalyst. The reaction can be carried out under mild conditions, often using a palladium or platinum catalyst to facilitate the hydrogenation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes steps such as:

    Raw Material Preparation: Purification of 3-ethyl-2-methyl-aniline.

    Reaction: Alkylation with formaldehyde and hydrogenation.

    Purification: Distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-2-methyl-phenyl)-methyl-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Ethyl-2-methyl-phenyl)-methyl-amine serves as an intermediate for the preparation of more complex molecules. It is used in the synthesis of dyes, polymers, and other organic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for modifications that can lead to bioactive molecules with therapeutic properties.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals, including agrochemicals and performance materials.

Mechanism of Action

The mechanism by which (3-Ethyl-2-methyl-phenyl)-methyl-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of biochemical processes, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    (3-Ethyl-2-methyl-phenyl)-amine: Lacks the methyl group on the amine.

    (3-Ethyl-2-methyl-phenyl)-ethyl-amine: Has an ethyl group instead of a methyl group on the amine.

    (3-Ethyl-2-methyl-phenyl)-dimethyl-amine: Contains two methyl groups on the amine.

Uniqueness

(3-Ethyl-2-methyl-phenyl)-methyl-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3-ethyl-N,2-dimethylaniline

InChI

InChI=1S/C10H15N/c1-4-9-6-5-7-10(11-3)8(9)2/h5-7,11H,4H2,1-3H3

InChI Key

LRNONPGXXXEYJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)NC)C

Origin of Product

United States

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